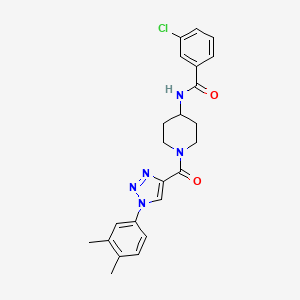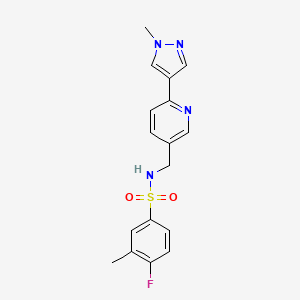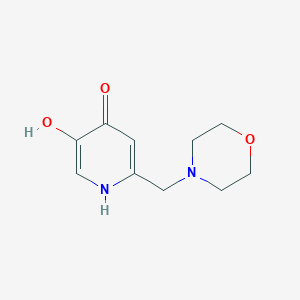
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone, also known as MMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent chelator of iron and other metals, which makes it useful in treating conditions associated with metal overload, such as hemochromatosis and thalassemia. Additionally, MMP has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating a range of other conditions.
Mécanisme D'action
The mechanism of action of 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone is not fully understood, but it is believed to involve its ability to chelate iron and other metals. By binding to these metals, this compound can reduce their availability and prevent them from contributing to oxidative stress and inflammation. Additionally, this compound may have direct antioxidant and anti-inflammatory effects, which could further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce iron overload and improve iron metabolism in animal models of hemochromatosis and thalassemia. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may make it useful in treating a range of other conditions. For example, studies have shown that this compound can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone in lab experiments is its ability to chelate iron and other metals, which can be useful in studying the role of these metals in various biological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which could be useful in studying the mechanisms of these processes. However, one limitation of using this compound is its potential toxicity at high doses, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone. One area of focus could be on its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has antioxidant and anti-inflammatory effects, which could be useful in reducing the oxidative stress and inflammation that contribute to these conditions. Additionally, this compound could be studied for its potential use in treating cardiovascular disease, cancer, and other conditions associated with oxidative stress and inflammation. Finally, further research could be done to better understand the mechanisms of action of this compound and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone typically involves the reaction of 2-morpholinomethyl-4(1H)-pyridinone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a chelator of iron and other metals. Studies have shown that this compound is effective in reducing iron overload in animal models of hemochromatosis and thalassemia. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating a range of other conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.
Propriétés
IUPAC Name |
5-hydroxy-2-(morpholin-4-ylmethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9-5-8(11-6-10(9)14)7-12-1-3-15-4-2-12/h5-6,14H,1-4,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFRTLQQCHDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CN2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2909745.png)
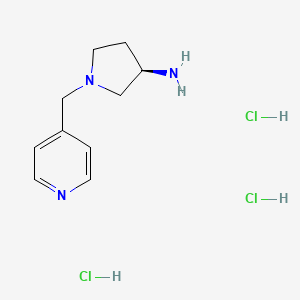
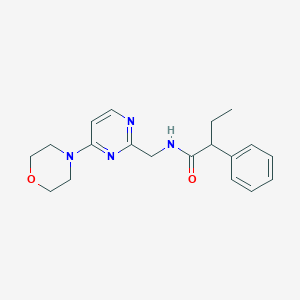

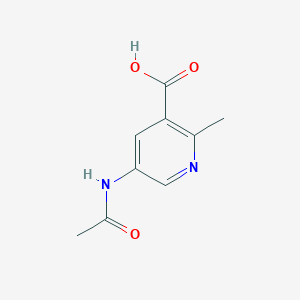
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride](/img/structure/B2909757.png)
![7-[[2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2909760.png)
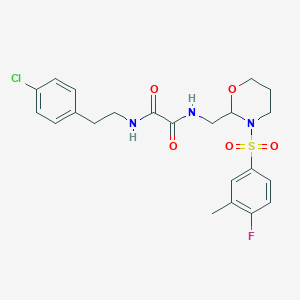
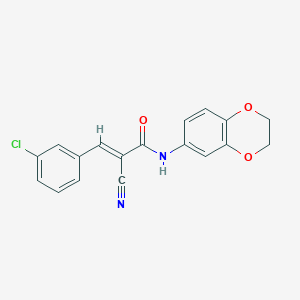
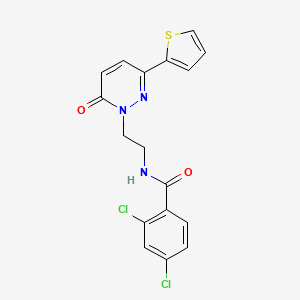
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)
